(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
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Overview
Description
7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, indole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, and may require specific temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like nitro, amino, or alkyl groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and the behavior of heterocyclic systems.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound and its analogs are investigated for their potential therapeutic applications. Their ability to interact with biological targets such as enzymes and receptors makes them promising leads for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties and stability make it suitable for various technological applications.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-10-[(Z)-1-(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9-one
- N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)acetamide
Uniqueness
Compared to similar compounds, 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE stands out due to its unique combination of aromatic and heterocyclic rings This structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets
Properties
Molecular Formula |
C30H22ClN3OS |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(14Z)-11-(2-chlorophenyl)-14-[(2-methyl-1H-indol-3-yl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C30H22ClN3OS/c1-17-23(20-10-5-7-13-25(20)32-17)16-26-29(35)34-28(21-11-4-6-12-24(21)31)22-15-14-18-8-2-3-9-19(18)27(22)33-30(34)36-26/h2-13,16,28,32H,14-15H2,1H3/b26-16- |
InChI Key |
BAJIYDWFSQWOHV-QQXSKIMKSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl |
Origin of Product |
United States |
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